Cas no 1511874-49-9 (2-methyl-1-(5-methylpyridin-3-yl)propan-2-amine)

2-methyl-1-(5-methylpyridin-3-yl)propan-2-amine 化学的及び物理的性質
名前と識別子
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- 2-methyl-1-(5-methylpyridin-3-yl)propan-2-amine
- 1511874-49-9
- EN300-1849641
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- インチ: 1S/C10H16N2/c1-8-4-9(7-12-6-8)5-10(2,3)11/h4,6-7H,5,11H2,1-3H3
- InChIKey: NBWJTNGVDMCHBF-UHFFFAOYSA-N
- ほほえんだ: NC(C)(C)CC1C=NC=C(C)C=1
計算された属性
- せいみつぶんしりょう: 164.131348519g/mol
- どういたいしつりょう: 164.131348519g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 143
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 38.9Ų
- 疎水性パラメータ計算基準値(XlogP): 1.2
2-methyl-1-(5-methylpyridin-3-yl)propan-2-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1849641-1.0g |
2-methyl-1-(5-methylpyridin-3-yl)propan-2-amine |
1511874-49-9 | 1g |
$1256.0 | 2023-06-01 | ||
Enamine | EN300-1849641-0.05g |
2-methyl-1-(5-methylpyridin-3-yl)propan-2-amine |
1511874-49-9 | 0.05g |
$1056.0 | 2023-06-01 | ||
Enamine | EN300-1849641-0.1g |
2-methyl-1-(5-methylpyridin-3-yl)propan-2-amine |
1511874-49-9 | 0.1g |
$1106.0 | 2023-06-01 | ||
Enamine | EN300-1849641-10.0g |
2-methyl-1-(5-methylpyridin-3-yl)propan-2-amine |
1511874-49-9 | 10g |
$5405.0 | 2023-06-01 | ||
Enamine | EN300-1849641-5.0g |
2-methyl-1-(5-methylpyridin-3-yl)propan-2-amine |
1511874-49-9 | 5g |
$3645.0 | 2023-06-01 | ||
Enamine | EN300-1849641-2.5g |
2-methyl-1-(5-methylpyridin-3-yl)propan-2-amine |
1511874-49-9 | 2.5g |
$2464.0 | 2023-06-01 | ||
Enamine | EN300-1849641-0.5g |
2-methyl-1-(5-methylpyridin-3-yl)propan-2-amine |
1511874-49-9 | 0.5g |
$1207.0 | 2023-06-01 | ||
Enamine | EN300-1849641-0.25g |
2-methyl-1-(5-methylpyridin-3-yl)propan-2-amine |
1511874-49-9 | 0.25g |
$1156.0 | 2023-06-01 | ||
Enamine | EN300-1849641-1g |
2-methyl-1-(5-methylpyridin-3-yl)propan-2-amine |
1511874-49-9 | 1g |
$0.0 | 2023-09-19 |
2-methyl-1-(5-methylpyridin-3-yl)propan-2-amine 関連文献
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Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
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Yinsong Si,Zongzhao Sun,Limin Huang,Min Chen,Limin Wu J. Mater. Chem. A, 2019,7, 8952-8959
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Cécile Roche,Jean-Pierre Sauvage,Angélique Sour,Nathan L. Strutt New J. Chem., 2011,35, 2820-2825
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791
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John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
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Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511
2-methyl-1-(5-methylpyridin-3-yl)propan-2-amineに関する追加情報
Professional Introduction to Compound with CAS No. 1511874-49-9 and Product Name: 2-methyl-1-(5-methylpyridin-3-yl)propan-2-amine
2-methyl-1-(5-methylpyridin-3-yl)propan-2-amine, identified by the CAS number 1511874-49-9, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the class of pyridine derivatives, which have garnered considerable attention due to their diverse biological activities and potential applications in drug development. The structural motif of this molecule, featuring a methylpyridine moiety linked to an isopropylamine side chain, imparts unique chemical properties that make it a valuable intermediate in synthetic chemistry.
The 5-methylpyridin-3-yl substituent in the molecular structure plays a crucial role in modulating the electronic and steric properties of the compound. Pyridine derivatives are well-known for their ability to interact with biological targets such as enzymes and receptors, making them promising candidates for medicinal chemistry applications. The presence of the methyl group at the 5-position of the pyridine ring enhances the lipophilicity of the molecule, which can be advantageous for membrane permeability and oral bioavailability in drug formulations.
The isopropylamine side chain contributes to the compound's basicity, allowing it to participate in hydrogen bonding interactions and form stable complexes with acidic functional groups. This property is particularly useful in designing molecules that require precise binding affinity for biological targets. The overall structure of 2-methyl-1-(5-methylpyridin-3-yl)propan-2-amine suggests potential applications in the development of small-molecule inhibitors or modulators for therapeutic purposes.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to explore the pharmacophoric features of such compounds more effectively. The use of virtual screening techniques has identified 2-methyl-1-(5-methylpyridin-3-yl)propan-2-amine as a lead candidate for further optimization towards specific biological activities. For instance, studies have shown that analogs with similar structural scaffolds exhibit inhibitory effects on certain kinases and enzymes involved in inflammatory pathways.
In the realm of synthetic organic chemistry, this compound serves as a versatile building block for constructing more complex molecules. The reactivity of the methylpyridine and isopropylamine functional groups allows for diverse chemical transformations, including nucleophilic substitutions, metal-catalyzed cross-coupling reactions, and functional group interconversions. These synthetic strategies have been leveraged to develop novel derivatives with enhanced pharmacological profiles.
One notable application of 2-methyl-1-(5-methylpyridin-3-yl)propan-2-amine is in the synthesis of ligands for use in positron emission tomography (PET) imaging probes. Pyridine-based ligands are frequently employed in PET scans due to their ability to bind to specific neurotransmitter receptors or enzyme targets with high affinity. The incorporation of a radioactive isotope into derivatives of this compound has enabled researchers to visualize biological processes non-invasively, providing valuable insights into disease mechanisms.
The compound's potential extends beyond diagnostics; it also holds promise in therapeutic drug development. Preclinical studies have demonstrated that certain pyridine derivatives exhibit anti-inflammatory, antiviral, and anticancer properties. The structural features of 2-methyl-1-(5-methylpyridin-3-yl)propan-2-amine, particularly the interplay between the methylpyridine ring and the isopropylamine side chain, may contribute to its observed biological activities by modulating receptor binding or enzyme inhibition.
The synthesis of this compound typically involves multi-step organic reactions starting from commercially available precursors such as 5-methylpyridine and isopropylamine. Advanced synthetic methodologies, including transition-metal catalysis and asymmetric synthesis, have been employed to improve yield and enantioselectivity. These approaches align with current trends in green chemistry, emphasizing sustainable and efficient synthetic routes.
The pharmacokinetic properties of 2-methyl-1-(5-methylpyridin-3-yl)propan-2-amine are also subjects of interest in drug discovery research. Factors such as solubility, metabolic stability, and distribution within biological systems are critical determinants of a drug's efficacy and safety profile. Computational tools have been used to predict these properties based on molecular structure, aiding in the design of optimized drug candidates.
Future research directions may focus on exploring novel derivatives of this compound through structure-based drug design principles. By leveraging insights from high-throughput screening and molecular dynamics simulations, scientists aim to identify modifications that enhance target specificity while minimizing off-target effects. Such efforts are essential for developing next-generation therapeutics with improved therapeutic indices.
The role of computational chemistry in understanding the behavior of complex molecules like 2-methyl-1-(5-methylpyridin-3-y)propan--2--amine cannot be overstated. Advanced modeling techniques enable researchers to predict interactions between this compound and biological targets at an atomic level resolution. This information is invaluable for guiding experimental efforts and optimizing lead compounds towards clinical readiness.
In conclusion,2--methyl--1--(5--methylpyridin--3--y)propan--2--amine (CAS No.: 1511874--49--9) represents a fascinating subject of study with significant implications for pharmaceutical research and development. Its unique structural features offer opportunities for designing molecules with tailored biological activities through rational drug design approaches combined with cutting-edge synthetic methodologies.
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